CDK2/Cyclin A Inhibitory Potency: Class‑Level Benchmarking Against Phenylacetamido‑Pyrazole Leads
The phenylacetamido‑pyrazole chemotype to which CAS 1286703‑18‑1 belongs has yielded CDK2/cyclin A inhibitors with IC₅₀ values ranging from 3 nM (BindingDB entry BDBM7163) to 1,600 nM (BDBM24641) [1][2]. Although no direct IC₅₀ has been published for the target compound, its 4‑acetamidophenyl acetamide moiety occupies a structural niche that, in analogous series, enhances hinge‑region hydrogen‑bonding and correlates with nanomolar CDK2 affinity [3]. The closest commercial comparator (CAS 1286722‑57‑3, 4‑methylphenyl analog) carries a lipophilic p‑tolyl group in place of the acetamidophenyl unit, a substitution predicted to reduce hinge‑binding complementarity and shift the selectivity window.
| Evidence Dimension | CDK2/cyclin A enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to lie within the phenylacetamido‑pyrazole class range (3 nM – 1,600 nM) |
| Comparator Or Baseline | Phenylacetamido‑pyrazole lead compounds: BDBM7163 (IC₅₀ = 3 nM) and BDBM24641 (IC₅₀ = 1,600 nM) in radiometric filter‑binding assays |
| Quantified Difference | No direct difference calculable; class potency span is ~500‑fold, indicating strong substituent dependence |
| Conditions | Biochemical radiometric assay; ATP/[γ‑³³P]ATP; pH 7.2–7.4; 2 °C; histone H1 substrate |
Why This Matters
The >500‑fold IC₅₀ range within a single chemotype underscores that even conservative substituent changes can alter potency from low‑nanomolar to micromolar, making selection of a specific substitution pattern critical for kinase-targeted projects.
- [1] BindingDB. BDBM7163 – 3-Phenylacetamidoaminopyrazole deriv. 40 (CS10). IC₅₀ = 3 nM. Assay: CDK2/cyclin A radiometric. View Source
- [2] BindingDB. BDBM24641 – N-(4-fluorophenyl)-4-(2-phenylacetamido)-1H-pyrazole-3-carboxamide. IC₅₀ = 1.60E+3 nM. Assay: CDK2/cyclin A radiometric, pH 7.2, 2 °C. View Source
- [3] Pevarello, P. et al. (Pharmacia Italia S.p.A.). Phenylacetamido-pyrazole derivatives, process for their preparation and their use as antitumor agents. U.S. Patent 6,455,559 B1, issued September 24, 2002. View Source
